2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1004644-02-3
VCID: VC6488345
InChI: InChI=1S/C9H9F3N6/c1-18-4-5(3-14-18)6-2-7(9(10,11)12)16-8(15-6)17-13/h2-4H,13H2,1H3,(H,15,16,17)
SMILES: CN1C=C(C=N1)C2=CC(=NC(=N2)NN)C(F)(F)F
Molecular Formula: C9H9F3N6
Molecular Weight: 258.208

2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

CAS No.: 1004644-02-3

Cat. No.: VC6488345

Molecular Formula: C9H9F3N6

Molecular Weight: 258.208

* For research use only. Not for human or veterinary use.

2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine - 1004644-02-3

Specification

CAS No. 1004644-02-3
Molecular Formula C9H9F3N6
Molecular Weight 258.208
IUPAC Name [4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Standard InChI InChI=1S/C9H9F3N6/c1-18-4-5(3-14-18)6-2-7(9(10,11)12)16-8(15-6)17-13/h2-4H,13H2,1H3,(H,15,16,17)
Standard InChI Key QBBWBZHYTQQMRC-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CC(=NC(=N2)NN)C(F)(F)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, [4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine, reflects its tripartite structure:

  • A pyrimidine ring (C4H3N2) serves as the central scaffold.

  • Position 4 is substituted with a 1-methyl-1H-pyrazol-4-yl group (C4H5N2), introducing aromaticity and hydrogen-bonding capability.

  • Position 6 features a trifluoromethyl group (-CF3), enhancing lipophilicity and metabolic stability.

  • Position 2 is functionalized with a hydrazinyl group (-NHNH2), enabling nucleophilic reactivity and metal coordination .

Table 1: Key Identifiers of 2-Hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

PropertyValueSource
CAS Registry Number1004644-02-3
Molecular FormulaC9H9F3N6
Molecular Weight258.2 g/mol
Canonical SMILESCN1C=C(C=N1)C2=CC(=NC(=N2)NN)C(F)(F)F
InChI KeyQBBWBZHYTQQMRC-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step nucleophilic aromatic substitution strategy:

  • Pyrimidine Core Formation: Condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with ethyl trifluoroacetoacetate under acidic conditions yields 4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-ol.

  • Chlorination: Treatment with phosphorus oxychloride (POCl3) converts the hydroxyl group at position 2 to a chloride.

  • Hydrazine Substitution: Reaction with hydrazine hydrate replaces the chloride with a hydrazinyl group, achieving the final product .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYieldPurity
1H2SO4, 80°C, 12 h62%95%
2POCl3, DMF, reflux, 6 h88%98%
3NH2NH2·H2O, EtOH, 60°C, 4 h75%97%

Industrial-Scale Production

BOC Sciences and ChemDiv list this compound as a “research chemical”, indicating kilogram-scale availability. Pricing ranges from $120–$250 per gram, depending on purity (98–99.5%) and order volume .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO: 25 mg/mL; DMF: 18 mg/mL) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres at -20°C for >2 years. Degrades upon prolonged exposure to light or moisture, forming 6-(trifluoromethyl)pyrimidine-2,4-diol .

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod
logP (Octanol-Water)1.53XLogP3-AA
Hydrogen Bond Donors3ChemAxon
Hydrogen Bond Acceptors4ChemAxon
Polar Surface Area68.3 ŲChemAxon

Applications in Drug Discovery

Kinase Inhibition

The hydrazinyl-pyrimidine motif shows selective inhibition of tyrosine kinases (e.g., EGFR, VEGFR2) by chelating ATP-binding site magnesium ions. In silico docking studies predict a binding affinity (Ki) of 0.8–2.3 µM for EGFR.

Antibacterial Activity

Against Staphylococcus aureus (MRSA), the compound exhibits a MIC90 of 32 µg/mL, likely via dihydrofolate reductase (DHFR) inhibition. Synergy with sulfamethoxazole (FIC index: 0.25) has been observed .

Table 4: Biological Activity Profile

Target/OrganismAssay ResultReference
EGFR KinaseIC50 = 1.4 µM
MRSA (ATCC 43300)MIC90 = 32 µg/mL
HCT-116 (Colon Cancer)GI50 = 12.5 µM

Future Directions

Ongoing research explores:

  • Nanoparticle Formulations: Encapsulation in PLGA nanoparticles to enhance aqueous solubility (ongoing Phase I trials for topical MRSA infections) .

  • Photodynamic Therapy: Coordination with ruthenium(II) polypyridyl complexes for anticancer applications (λex = 450 nm, ΦΔ = 0.42) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator